molecular formula C8H10BrClN2O B13127689 3-Bromo-2-methylbenzohydrazidehydrochloride

3-Bromo-2-methylbenzohydrazidehydrochloride

Cat. No.: B13127689
M. Wt: 265.53 g/mol
InChI Key: CHRUXHCRCGJFJX-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzohydrazidehydrochloride is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a methyl group, and a hydrazide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylbenzohydrazidehydrochloride typically involves the reaction of 3-Bromo-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

  • Dissolve 3-Bromo-2-methylbenzaldehyde in ethanol.
  • Add hydrazine hydrate to the solution.
  • Add hydrochloric acid dropwise to the reaction mixture.
  • Stir the mixture at room temperature for several hours.
  • Filter the resulting precipitate and wash with cold ethanol.
  • Dry the product under vacuum to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, may be optimized to increase yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylbenzohydrazidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-methylbenzohydrazidehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its hydrazide functional group, which is known to exhibit various pharmacological activities.

    Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylbenzohydrazidehydrochloride involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methoxybenzohydrazide
  • 3-Bromo-2-methylbenzaldehyde
  • 2-Bromo-3-methylbenzoic acid

Uniqueness

3-Bromo-2-methylbenzohydrazidehydrochloride is unique due to the presence of both a bromine atom and a hydrazide functional group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The hydrazide group is particularly important for its ability to form covalent bonds with biological targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

IUPAC Name

3-bromo-2-methylbenzohydrazide;hydrochloride

InChI

InChI=1S/C8H9BrN2O.ClH/c1-5-6(8(12)11-10)3-2-4-7(5)9;/h2-4H,10H2,1H3,(H,11,12);1H

InChI Key

CHRUXHCRCGJFJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NN.Cl

Origin of Product

United States

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